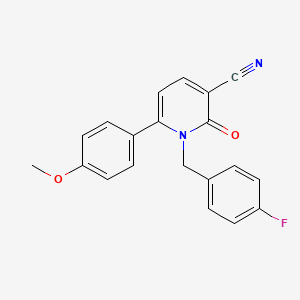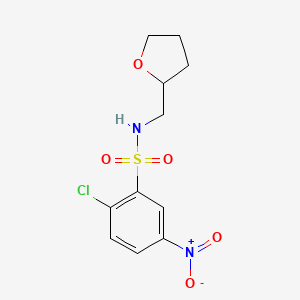
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, also known as SN-6, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its unique chemical structure and its ability to interact with specific biological targets.
Mechanism Of Action
The mechanism of action of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves its ability to bind to specific biological targets and inhibit their activity. In the case of carbonic anhydrase, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide binds to the active site of the enzyme and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide binds to the ATP-binding site of CK2 and prevents it from phosphorylating its target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide are complex and depend on the specific biological target being inhibited. Inhibition of carbonic anhydrase can lead to changes in pH regulation and ion transport in various biological systems. Inhibition of CK2 can lead to changes in cell growth and proliferation, as well as alterations in signaling pathways involved in cancer development and progression.
Advantages And Limitations For Lab Experiments
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has several advantages for use in laboratory experiments, including its high purity and specificity for certain biological targets. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, including the development of more selective inhibitors for specific biological targets. Additionally, the potential therapeutic applications of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in the treatment of various diseases, such as cancer, are an area of ongoing investigation. Finally, the use of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in combination with other compounds may lead to the development of more effective treatments for a variety of conditions.
Synthesis Methods
The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with tetrahydrofuran in the presence of a base. The resulting intermediate is then treated with sodium azide and reduced to yield the final product, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide. The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been used extensively in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various biological systems. 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
properties
IUPAC Name |
2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-4-3-8(14(15)16)6-11(10)20(17,18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOPJKNNWPORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


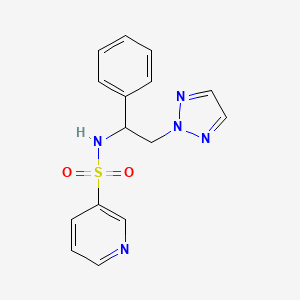
![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)
![N-(3,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2735959.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)
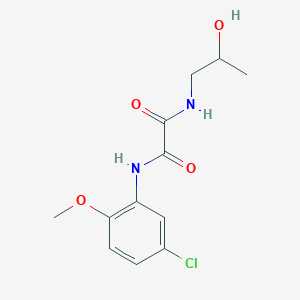
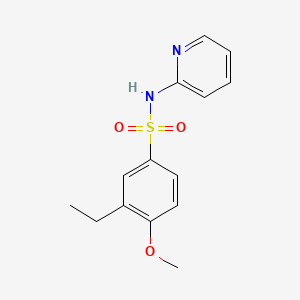
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)
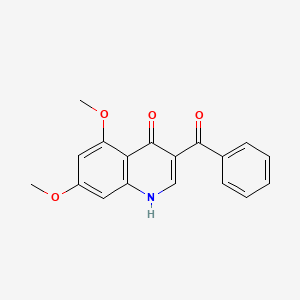
![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2735968.png)
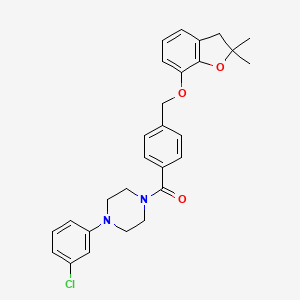

![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)
